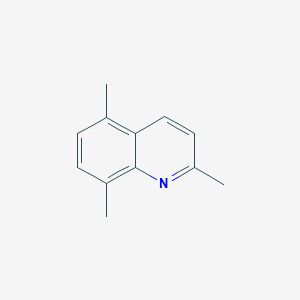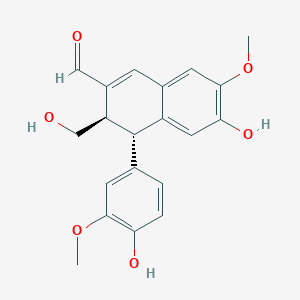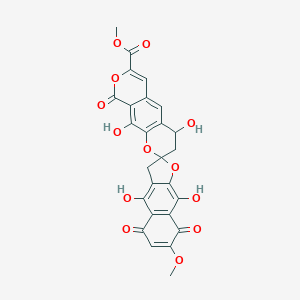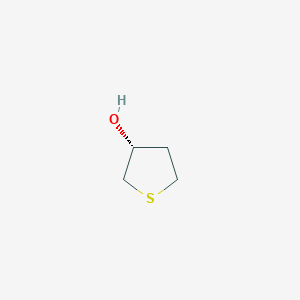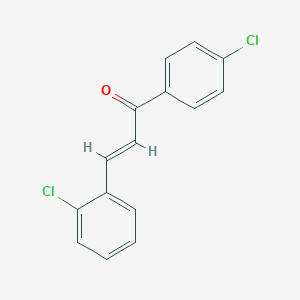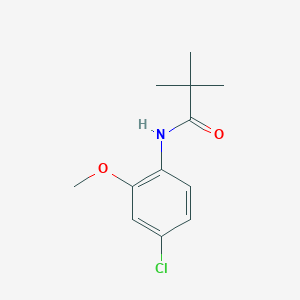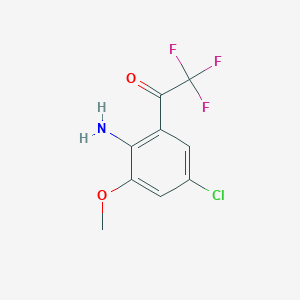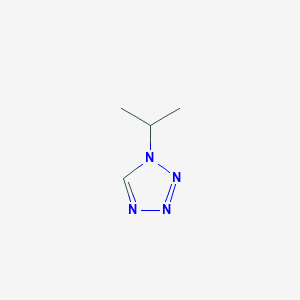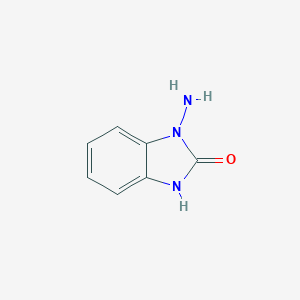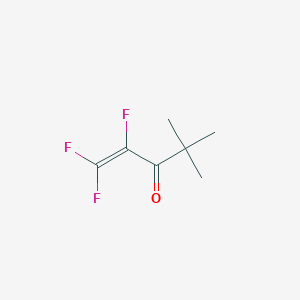
1,1,2-Trifluoro-4,4-dimethylpent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,1,2-Trifluoro-4,4-dimethylpent-1-en-3-one (TFDP) is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFDP is a colorless liquid that is soluble in organic solvents and has a boiling point of 100-102 °C. In Synthesis Method TFDP can be synthesized through a multistep process starting with the reaction of 3,3,4,4-tetramethylhex-1-ene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions to yield TFDP. The synthesis method for TFDP is well-established and has been optimized to produce high yields of the compound. Scientific Research Applications TFDP has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for imaging of biological systems, and as a potential drug candidate for the treatment of various diseases. TFDP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. Mechanism of Action The mechanism of action of TFDP is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. TFDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. TFDP has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways. Biochemical and Physiological Effects TFDP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TFDP can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFDP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in activated macrophages. In addition, TFDP has been shown to have antimicrobial activity against various bacterial and fungal species. Advantages and Limitations for Lab Experiments TFDP has several advantages for lab experiments, including its high solubility in organic solvents and its stability under various conditions. TFDP can be easily synthesized in large quantities, making it readily available for research purposes. However, TFDP also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely. Future Directions There are several future directions for research on TFDP. One potential area of research is the development of TFDP as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the use of TFDP as a fluorescent probe for imaging of biological systems, which could have applications in the field of molecular imaging. Additionally, further studies are needed to fully understand the mechanism of action of TFDP and its potential side effects.
Eigenschaften
CAS-Nummer |
110784-72-0 |
|---|---|
Molekularformel |
C7H9F3O |
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
1,1,2-trifluoro-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C7H9F3O/c1-7(2,3)5(11)4(8)6(9)10/h1-3H3 |
InChI-Schlüssel |
JOGOQJUREJBXMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=C(F)F)F |
Kanonische SMILES |
CC(C)(C)C(=O)C(=C(F)F)F |
Synonyme |
1-Penten-3-one, 1,1,2-trifluoro-4,4-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



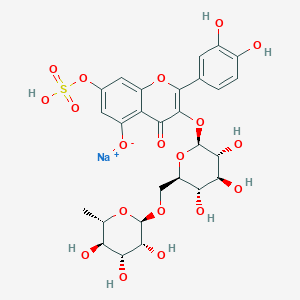
![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)
